(4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Descripción general

Descripción

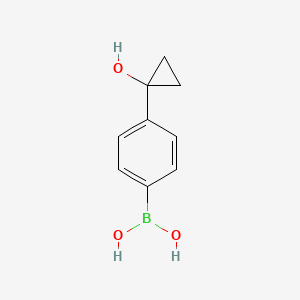

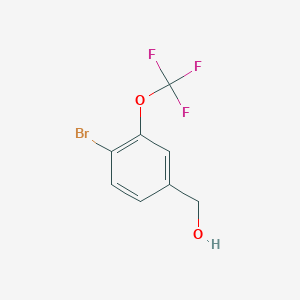

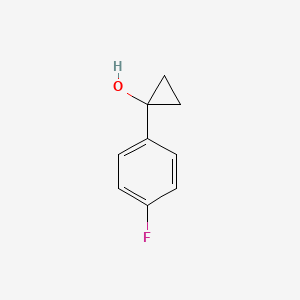

“(4-(1-Hydroxycyclopropyl)phenyl)boronic Acid” is a boron compound with the molecular formula C9H11O3B and a molecular weight of 177.99 g/mol . It acts as a useful reagent in the preparation of glucopyranosyl-substituted benzonitriles used as therapeutic agents in the treatment of metabolic disorders .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the canonical SMILES string: B(C1=CC=C(C=C1)C2(CC2)O)(O)O . The InChI string is: InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2 . The compound has a topological polar surface area of 60.7 .Chemical Reactions Analysis

Boronic acids, including “this compound”, have been found to have numerous applications in chemical biology, supramolecular chemistry, and biomedical applications due to their interactions with diols and strong Lewis bases .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 177.99300 , a molecular formula of C9H11BO3 , and a monoisotopic mass of 178.0801244 . The compound has a topological polar surface area of 60.7 . Unfortunately, the search results do not provide specific information on the density, boiling point, melting point, or flash point of this compound .Aplicaciones Científicas De Investigación

Carbohydrate Recognition and Sensing

Phenylboronic acids are recognized for their utility in carbohydrate recognition due to their ability to complex with saccharides. For example, ortho-hydroxyalkyl arylboronic acids have been found to complex with hexopyranosides, highlighting their potential in the selective recognition of cell-surface glycoconjugates. This property is crucial for the development of sensors and oligomeric receptors that could target specific biological markers on cell surfaces (Dowlut & Hall, 2006).

Optical Modulation and Material Design

The structural modification of phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes has shown that the photoluminescence quantum yield of these materials can be modulated by the structure of the boronic acid. This finding is significant for the development of new materials for optical applications, including sensing and imaging (Mu et al., 2012).

Synthesis and Catalysis

Boronic acids serve as key intermediates in organic synthesis, acting as catalysts and reagents in various chemical reactions. The introduction of amino phosphonic acid groups into boronic acids, for example, opens new avenues for applications in medicine, agriculture, and industrial chemistry, illustrating the versatility of these compounds in synthesis and catalysis (Zhang et al., 2017).

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles have been investigated as potential antiviral therapeutics. The modification of nanoparticles with boronic acids enables the selective targeting and inhibition of viral entry, offering a novel approach to antiviral therapy (Khanal et al., 2013).

Lactate Sensing

The complexation of L-lactate with boronic acids has been explored for the development of holographic sensors, demonstrating the potential of boronic acid derivatives in the selective sensing of biologically relevant molecules (Sartain et al., 2008).

Direcciones Futuras

Boronic acids, including “(4-(1-Hydroxycyclopropyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . The exploration of novel chemistries using boron to fuel emergent sciences is inspired by an excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds . Future directions may include further exploration of reversible click chemistries and their applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Mecanismo De Acción

Target of Action

The primary target of the compound (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

Boronic acids in general are known for their stability and ease of handling , which may suggest good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic acids are generally environmentally benign and are known to be stable to atmospheric oxidation . They may spread in water systems due to their water solubility .

Propiedades

IUPAC Name |

[4-(1-hydroxycyclopropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPVGADBNJZEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726069 | |

| Record name | [4-(1-Hydroxycyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956006-93-2 | |

| Record name | [4-(1-Hydroxycyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)